molecular formula C17H18BrNO B14070536 7-Bromo-8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 73894-40-3

7-Bromo-8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Katalognummer: B14070536
CAS-Nummer: 73894-40-3
Molekulargewicht: 332.2 g/mol
InChI-Schlüssel: JZCQSQJAZNCVIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-bromo-8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a heterocyclic compound that features a benzene ring fused to an azepine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine typically involves multiple steps, including bromination, methoxylation, and cyclization reactions. One common method starts with the bromination of a suitable precursor, followed by methoxylation to introduce the methoxy group. The final step involves cyclization to form the azepine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce reaction time. Techniques such as microwave irradiation can be employed to achieve these goals .

Analyse Chemischer Reaktionen

Types of Reactions

7-bromo-8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for optimizing these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Wissenschaftliche Forschungsanwendungen

7-bromo-8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-bromo-8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other azepine derivatives and benzofuran derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties .

Uniqueness

What sets 7-bromo-8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine apart is its specific combination of functional groups and the resulting unique properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer

73894-40-3

Molekularformel

C17H18BrNO

Molekulargewicht

332.2 g/mol

IUPAC-Name

8-bromo-7-methoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C17H18BrNO/c1-20-17-10-14-13(9-16(17)18)7-8-19-11-15(14)12-5-3-2-4-6-12/h2-6,9-10,15,19H,7-8,11H2,1H3

InChI-Schlüssel

JZCQSQJAZNCVIG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2CCNCC(C2=C1)C3=CC=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.